molecular formula C9H11B B1585861 1-(Bromomethyl)-2,4-dimethylbenzene CAS No. 78831-87-5

1-(Bromomethyl)-2,4-dimethylbenzene

Cat. No. B1585861
CAS RN: 78831-87-5
M. Wt: 199.09 g/mol
InChI Key: WGLUZJWOTTXZIC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2,4-dimethylbenzene is a brominated derivative of methylbenzene . It’s a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.


Synthesis Analysis

The synthesis of brominated benzene derivatives can involve different strategies. For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures . Bromination of cyclohexadienes can lead to various brominated products . These methods could potentially be adapted for the synthesis of 1-(Bromomethyl)-2,4-dimethylbenzene .


Molecular Structure Analysis

The molecular structure of brominated benzenes has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography . The conformational preferences of brominated benzenes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods .


Chemical Reactions Analysis

Brominated benzenes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted benzenes, such as tris(bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of brominated benzenes are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers. The free energy differences between isomers of brominated cyclohexyl systems have been explored, providing information on their stability and conformational preferences.

Scientific Research Applications

  • Synthesis of Sulfur-Functionalized Benzoquinones

    • The bromination of dimethylbenzene derivatives has been studied for synthesizing sulfur-containing quinone derivatives, which are potentially useful in various chemical applications (Aitken, Jethwa, Richardson, & Slawin, 2016).
  • Chemical Synthesis and Analysis

    • Research on synthesizing different bromomethylated compounds from dimethylbenzene has been conducted, with a focus on optimizing reaction conditions and understanding the structure of the products through techniques like GC-MS and 1HNMR (Guo, 2009).
  • Polymer Chemistry

    • Bromomethylated dimethylbenzenes are used in initiating atom transfer radical polymerization of styrene, leading to the formation of novel structural polystyrenes with potential applications in material science (Tao, Wang, Lu, Bai, & Lu, 2007).
  • Thermochemistry and Physical Properties

  • Oxidation and Combustion Kinetics

    • Research on the oxidation and ignition of dimethylbenzene derivatives, including bromomethylated compounds, is vital for understanding their reactivity and potential use as fuel or in other combustion-related applications (Gaïl, Dagaut, Black, & Simmie, 2008).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and vapor, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(bromomethyl)-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLUZJWOTTXZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370386
Record name 1-(bromomethyl)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2,4-dimethylbenzene

CAS RN

78831-87-5
Record name 1-(bromomethyl)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2,4-dimethylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

5 g of (2,4-dimethylphenyl)methanol are dissolved in 100 ml of ether. The reaction mixture is cooled to 0° C. It is admixed dropwise with 5.2 ml of phosphorus tribromide. It is stirred at ambient temperature overnight. The reaction mixture is poured onto ice and extracted with AcOEt. The organic phase is washed with saturated NaCl solution. The organic phase is dried over MgSO4, filtered and evaporated to dryness. This gives 7.3 g of the expected compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of benzyl alcohol 9 (18.4 g; 135 mmol) and carbon tetrabromide (55.96 g; 169 mmol) in methylene chloride (220 ml) was cooled to 0° C. and treated in dropwise fashion with triphenylphosphine (44.33 g; 169 mmol) in 100 ml of methylene chloride. After the addition was complete the mixture was stirred overnight at room temperature. It was poured into ice-water and partitioned between methylene chloride and water. The organic phase was dried (MgSO4) and concentrated in vacuo. Chromatography of the residue, eluting with 10% ethyl acetate in hexane, gave 26 g (99%) of the product as a yellow liquid. 1HNMR (CDCl3): δ2.31, 2.38 (s, 3H each); 4.51 (s, 2H); 6.99 (m, 2H); 7.18 (d, 1H). IR (neat): 3013, 2972, 2921, 1617, 1507, 1450, 1262, 823 cm-1.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
55.96 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
44.33 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Mondal, M Díaz-Ruiz, F Deufel, F Maseras… - Chem, 2023 - cell.com
The regioselective C–H activation of arenes remains one of the most promising techniques for accessing highly important functionalized motifs. Such functionalizations can generally be …
Number of citations: 5 www.cell.com
S Zhang - 2023 - deepblue.lib.umich.edu
Major depressive disorder is one of the three leading causes that reduce quality of life. Due to the comorbidity of major depressive disorder with anxiety and chronic pain, existing …
Number of citations: 0 deepblue.lib.umich.edu
J Zhang, R Huang, Q Yan, X Pan… - Asian Journal of …, 2013 - Asian Journal of Chemistry
Number of citations: 1

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